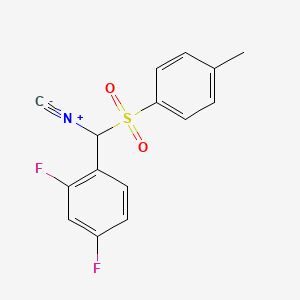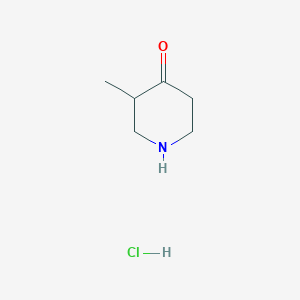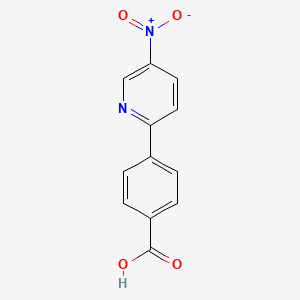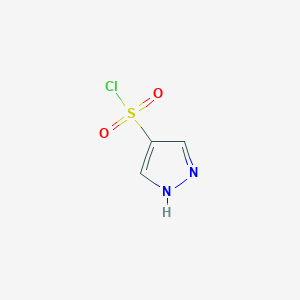
4-((2-Fluorobenzyl)oxy)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H17ClFNO and its molecular weight is 245.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Applications :
- The compound has been used in the synthesis of various chemical structures, such as 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one, indicating its utility in complex chemical reactions (Y. Duan-zhi, 2005).
- It's also involved in the synthesis of radiochemical compounds like 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, highlighting its application in nuclear medicine and biology (S. Y. Lee et al., 2000).
- In another study, its derivatives, specifically 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene, were synthesized and characterized for their structural properties (Arzu Binici et al., 2021).
Biological Evaluation and Medical Imaging :
- Some studies focus on evaluating its analogs for in vivo imaging of acetylcholinesterase, a critical enzyme in neurological functions (R. Labas et al., 2009).
- It's also used in developing specific PET radioligands for imaging NR2B NMDA receptors, relevant in neurological studies (R. Labas et al., 2011).
Chemical Structure and Activity :
- The compound and its derivatives have been studied for their structural characteristics and bioactivities, such as in the case of spiro[chromane-2,4′-piperidine] derivatives, which were evaluated as histone deacetylase inhibitors (F. Thaler et al., 2012).
Antimicrobial and Antitubercular Activities :
- Researchers have synthesized analogs of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride and evaluated their antimicrobial and antitubercular activities, indicating its potential in the treatment of infectious diseases (J. Odingo et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide, a compound that accumulates in the brain of individuals with Alzheimer’s disease.
Mode of Action
It is believed to interact with its target, beta-secretase 1, and potentially inhibit its activity . This inhibition could lead to a decrease in the production of beta-amyloid peptide, thereby potentially slowing the progression of Alzheimer’s disease.
Biochemical Pathways
Given its target, it is likely involved in the amyloidogenic pathway, which leads to the production of beta-amyloid peptide .
Result of Action
Given its target, it is likely that it could lead to a decrease in the production of beta-amyloid peptide .
Propiedades
IUPAC Name |
4-[(2-fluorophenyl)methoxy]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISABZVSZLCVGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC=CC=C2F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














